1-benzyl 2-(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl) (2R)-pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-BENZYL 2-{7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL} PYRROLIDINE-1,2-DICARBOXYLATE is a complex organic compound that features a unique structure combining a benzyl group, a chromen ring, and a pyrrolidine moiety
Preparation Methods
The synthesis of 1-BENZYL 2-{7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL} PYRROLIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen ring, followed by the introduction of the pyrrolidine moiety and the benzyl group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-BENZYL 2-{7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL} PYRROLIDINE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring and pyrrolidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other chromen derivatives and pyrrolidine-containing molecules. Compared to these compounds, 1-BENZYL 2-{7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL} PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds are:
- Chromen derivatives with different substituents.
- Pyrrolidine-containing molecules with varying side chains.
Properties
Molecular Formula |
C26H25NO6 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-O-benzyl 2-O-(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H25NO6/c1-16-13-21-23(18-9-5-10-19(18)24(28)32-21)22(14-16)33-25(29)20-11-6-12-27(20)26(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,13-14,20H,5-6,9-12,15H2,1H3/t20-/m1/s1 |
InChI Key |
LPRIHYKIZCTHNW-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)[C@H]4CCCN4C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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